N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

medicinal chemistry structure-activity relationship kinase inhibitor design

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-02-2) is a synthetic heterocyclic benzamide derivative with the molecular formula C20H16N4O2 and a molecular weight of 344.4 g/mol. The compound incorporates four pharmacophoric elements – a furan-2-yl ring, a pyrazin-2-yl core, a 4-(1H-pyrrol-1-yl)benzamide moiety, and a methylene linker – within a single scaffold.

Molecular Formula C20H16N4O2
Molecular Weight 344.374
CAS No. 2097861-02-2
Cat. No. B2484984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
CAS2097861-02-2
Molecular FormulaC20H16N4O2
Molecular Weight344.374
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C20H16N4O2/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25)
InChIKeyIPXMUYJGFFZNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-02-2): Compound Class, Structural Identity, and Procurement-Relevant Baseline


N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-02-2) is a synthetic heterocyclic benzamide derivative with the molecular formula C20H16N4O2 and a molecular weight of 344.4 g/mol . The compound incorporates four pharmacophoric elements – a furan-2-yl ring, a pyrazin-2-yl core, a 4-(1H-pyrrol-1-yl)benzamide moiety, and a methylene linker – within a single scaffold. Bicyclic systems derived from pyrazine and aromatic five-membered heterocycles (furan, pyrrole) are recognized for exhibiting a range of biological and pharmacological properties, including anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial, and cytostatic activities [1]. This compound is supplied as a research-grade small molecule (typical purity ≥95%) intended for use as a synthetic building block and a screening candidate in early-stage drug discovery programs .

Why In-Class Substitution Fails for N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-02-2): Structural Determinants of Differential Activity


Compounds within the benzamide class that lack the full furan‑pyrazine‑pyrrole triad cannot be assumed to replicate the biological profile of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide. Positional isomerism of the furan ring (furan‑2‑yl vs. furan‑3‑yl) alters the spatial orientation of the heteroaryl substituent on the pyrazine core, which can reshape key hydrogen‑bond and π‑stacking interactions with target proteins . Removal of the pyrazine ring or replacement of the pyrrol‑1‑yl substituent with an acetamido group changes both the conformational flexibility and the hydrogen‑bond donor/acceptor landscape of the benzamide tail [1]. Even replacement of the furan oxygen with sulfur (thiophene analog) modifies the electronic distribution across the heterocycle, potentially shifting selectivity among structurally related biological targets . The evidence below quantifies where possible, but where primary comparative data are absent, the structural argument for non‑interchangeability is grounded in class‑level structure‑activity relationship (SAR) principles drawn from closely related pyrrolopyrazine and N‑pyrazinylbenzamide series [1][2].

Product-Specific Quantitative Evidence Guide: N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-02-2) vs. Key Analogs


Structural Differentiation: Furan-2-yl vs. Furan-3-yl Positional Isomerism and Its Impact on Molecular Recognition

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide carries a furan-2-yl substituent at the 3-position of the pyrazine ring. In contrast, the furan-3-yl positional isomer (N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide) presents the furan oxygen at a different vector angle relative to the pyrazine core. Both isomers share the identical molecular formula (C20H16N4O2) and molecular weight (344.4 g/mol) . Quantitative studies of analogous N-pyrazinylbenzamide series demonstrate that positional isomerism on the pyrazine ring produces up to 10‑fold differences in antimycobacterial potency: 5‑chloropyrazin‑2‑yl derivatives achieved MIC values of 3.13–6.25 µg/mL against M. tuberculosis H37Rv, whereas their 6‑chloro positional isomers were consistently less active [1]. Although direct comparative bioactivity data for the target compound vs. its furan‑3‑yl isomer are not yet published, the established SAR precedent from the pyrazinylbenzamide class indicates that the furan‑2‑yl isomer is expected to exhibit a distinct target‑engagement profile that cannot be assumed from the furan‑3‑yl variant [1].

medicinal chemistry structure-activity relationship kinase inhibitor design

Chemical Specification Benchmark: Purity and Formula Verification Against Closest Analog 4-Acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

The target compound (CAS 2097861-02-2) is supplied with a standard purity specification of ≥95%, with a molecular formula of C20H16N4O2 and a molecular weight of 344.4 g/mol . The closest commercially available functional-group analog, 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034300-35-9), differs by replacement of the pyrrol‑1‑yl substituent with an acetamido group, resulting in a molecular formula of C18H16N4O3 and a lower molecular weight of 336.3 g/mol . The mass difference of 8.1 g/mol (Δ 2.4%) and the presence of an additional oxygen atom in the acetamido analog alter both the hydrogen‑bond donor count and the calculated logP, precluding their use as direct analytical surrogates in HPLC or LC‑MS method development. Furthermore, the acetamido analog lacks the pyrrole ring, which in related pyrrolyl benzamide series has been shown to form critical π‑stacking interactions with the NAD+ cofactor binding site of enoyl‑ACP reductase (InhA) [1].

chemical procurement quality control analytical chemistry

Biological Scaffold Potential: Antimycobacterial Activity Landscape of N‑Pyrazinylbenzamide and Pyrrolyl Benzamide Congeners

Although no MIC data have been published for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide itself, structurally adjacent compounds from the N‑pyrazinylbenzamide and pyrrolyl benzamide series provide a quantitative activity landscape that informs the potential of this scaffold. The best N‑pyrazinylbenzamides reported by Zitko et al. achieved MIC values of 3.13–6.25 µg/mL against M. tuberculosis H37Rv, with a selectivity index (SI) > 10 relative to HepG2 cytotoxicity [1]. In parallel, Joshi et al. demonstrated that pyrrolyl benzamide derivatives directly inhibit the mycobacterial enoyl‑ACP reductase (InhA) enzyme, with compound 3q (a pyrrolyl benzamide representative) forming critical hydrogen‑bond interactions with Tyr158 and Thr196 in the NAD+‑bound active site [2]. The target compound uniquely combines the pyrazinylbenzamide retro‑amide motif (from the first series) with the 4‑(1H‑pyrrol‑1‑yl)benzamide pharmacophore (from the second series) and adds a furan‑2‑yl substituent on the pyrazine ring – a substitution pattern not evaluated in either published series [1][2]. This unexamined tri‑heterocyclic architecture represents a distinct chemical space relative to the published antimycobacterial benzamides.

antimycobacterial agents tuberculosis drug discovery enoyl-ACP reductase inhibition

Heteroatom Substitution Effect: Furan vs. Thiophene in the 4‑(1H‑Pyrrol‑1‑yl)benzamide Series and the Implications for Electronic Tuning

Replacement of the furan oxygen in N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (C20H16N4O2, MW 344.4) with sulfur yields 4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (C20H16N4OS, MW 360.44) . The O→S substitution increases the molecular weight by 16.0 g/mol (4.6%) and alters the heterocycle's electronic properties: furan is a π‑excessive heterocycle with a dipole moment of ~0.7 D, whereas thiophene is π‑excessive with a dipole moment of ~0.5 D and greater polarizability [1]. In the broader pyrrolopyrazine and furopyrazine literature, such heteroatom substitutions have been shown to modulate kinase inhibitory potency by up to 10‑fold through altered hinge‑region hydrogen‑bond geometry [2]. Although direct comparative IC50 data for the furan vs. thiophene pair are not yet reported, the documented sensitivity of the pyrazinylbenzamide scaffold to heterocycle identity indicates that the furan‑2‑yl and thiophen‑2‑yl analogs are not functionally interchangeable [1].

medicinal chemistry bioisosterism heterocyclic chemistry

Kinase Inhibition Potential: Class-Level Evidence from Pyrrolopyrazine and Furopyrazine Scaffolds

The pyrrolopyrazine and furopyrazine scaffold families have demonstrated kinase inhibitory activity across multiple targets. A 2021 review documented that 5H‑pyrrolo[2,3‑b]pyrazine derivatives show preferential activity on kinase inhibition, while pyrrolo[1,2‑a]pyrazine derivatives exhibit more antibacterial and antifungal properties [1]. Representative examples from the broader class include pyrrolopyrazine-based antimalarial leads with EC50 values in the low nanomolar range against Plasmodium falciparum asexual blood stages and negligible HepG2 cytotoxicity [2]. N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide differs from the fused pyrrolopyrazine systems in that the pyrrole ring is located on the benzamide moiety rather than fused to the pyrazine core; however, the presence of the furan‑pyrazine‑methylene‑benzamide‑pyrrole connectivity introduces a hydrogen‑bond donor/acceptor topology that resembles known type II kinase inhibitor pharmacophores [1]. The absence of direct kinase profiling data for this specific compound means that kinase inhibition potential remains a class‑level hypothesis requiring experimental validation.

kinase inhibitor anticancer signal transduction

Best Research and Industrial Application Scenarios for N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-02-2)


Antimycobacterial Drug Discovery: Screening Against M. tuberculosis H37Rv and InhA Enzyme Inhibition Assays

The compound's structural hybridization of the N‑pyrazinylbenzamide retro‑amide motif and the 4‑(1H‑pyrrol‑1‑yl)benzamide pharmacophore makes it a high‑priority acquisition target for antimycobacterial screening cascades. The N‑pyrazinylbenzamide scaffold has demonstrated Mtb MIC values of 3.13–6.25 µg/mL with favorable selectivity (SI > 10) when appropriately substituted [1], while pyrrolyl benzamides have been validated as direct InhA inhibitors through crystallographic and biochemical studies [2]. N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide should be prioritized for procurement by groups running whole‑cell Mtb growth inhibition assays (to obtain a MIC value) and InhA enzyme inhibition assays (to test the dual‑pharmacophore hypothesis).

Kinase Inhibitor Screening: Pan‑Kinase or Focused Panel Profiling

Pyrrolopyrazine and furopyrazine derivatives are established kinase inhibitor leads [3]. The target compound's furan‑pyrazine‑methylene‑benzamide‑pyrrole architecture presents a hydrogen‑bond donor/acceptor arrangement that is compatible with the hinge‑region binding mode of type II kinase inhibitors. Procurement is recommended for research groups conducting pan‑kinase selectivity profiling (e.g., KINOMEscan) or focused screening against specific kinase targets known to be inhibited by pyrrolopyrazine scaffolds. The compound serves as a starting point for SAR expansion, with the furan‑2‑yl and pyrrol‑1‑yl substituents providing vectors for further chemical optimization.

Chemical Biology Probe Development: Investigating Heterocycle‑Dependent Target Engagement

The target compound, together with its furan‑3‑yl positional isomer and thiophen‑2‑yl analog, constitutes a matched‑pair set for chemical biology studies probing heterocycle‑dependent target engagement [1]. Simultaneous procurement of all three compounds enables systematic evaluation of how furan positional isomerism (2‑yl vs. 3‑yl) and heteroatom identity (O vs. S) modulate potency, selectivity, and off‑target profiles in a given assay system. This approach is particularly valuable for academic screening centers and biotech hit‑to‑lead programs that require rigorous SAR data to differentiate genuine target engagement from assay artifacts.

Analytical Method Development: HPLC and LC‑MS Reference Standard

With a well‑defined molecular formula (C20H16N4O2), molecular weight (344.4 g/mol), and a purity specification of ≥95% , the compound is suitable as a reference standard for developing and validating HPLC or LC‑MS analytical methods. The presence of four nitrogen atoms and two oxygen atoms provides multiple ionization sites for mass spectrometric detection. Note that the closest commercially available analog (4‑acetamido derivative, MW 336.3 g/mol) differs in mass by 8.1 g/mol and in elemental composition, and therefore cannot substitute as an analytical surrogate .

Quote Request

Request a Quote for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.